molecular formula C12H13N3O B8370798 4-(4-Methoxy-2-methylphenyl)-3-pyridazineamine

4-(4-Methoxy-2-methylphenyl)-3-pyridazineamine

Cat. No. B8370798
M. Wt: 215.25 g/mol
InChI Key: NBLCTFJYGZPUFH-UHFFFAOYSA-N
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Patent
US07772249B2

Procedure details

10% Pd—C (hydrous product; 7.89 g) and ammonium formate (11.96 g) were added to a solution of 6-chloro-4-(4-methoxy-2-methylphenyl)-3-pyridazineamine (7.89 g) in methanol (100 mL), and the mixture was heated under reflux for 1.5 hours. The reaction mixture was filtered through Celite, and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate:ethanol=10:1) to give the title compound (6.16 g) as white crystals.
Quantity
11.96 g
Type
reactant
Reaction Step One
Name
6-chloro-4-(4-methoxy-2-methylphenyl)-3-pyridazineamine
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.89 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].Cl[C:6]1[N:11]=[N:10][C:9]([NH2:12])=[C:8]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=2[CH3:21])[CH:7]=1>CO.[Pd]>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH:7]=[CH:6][N:11]=[N:10][C:9]=2[NH2:12])=[C:14]([CH3:21])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.96 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
6-chloro-4-(4-methoxy-2-methylphenyl)-3-pyridazineamine
Quantity
7.89 g
Type
reactant
Smiles
ClC1=CC(=C(N=N1)N)C1=C(C=C(C=C1)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
7.89 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate:ethanol=10:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C1=C(N=NC=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.16 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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